2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid
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Overview
Description
2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid is a heterocyclic compound that features a fused pyrano-pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of pyrazole derivatives with suitable carbonyl compounds under acidic or basic conditions. For instance, the reaction of pyrazole carbaldehyde with malononitrile and dimedone in the presence of a catalyst like L-proline in aqueous ethanol can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole: Similar in structure but differs in the position of the substituents on the pyrazole ring.
1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole: Another structural isomer with different substitution patterns.
Uniqueness
2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-methyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-7-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-10-4-5-2-3-13-7(8(11)12)6(5)9-10/h4,7H,2-3H2,1H3,(H,11,12) |
InChI Key |
DLZSUPIGHQCLRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2CCOC(C2=N1)C(=O)O |
Origin of Product |
United States |
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